![molecular formula C22H27BrN2O2 B4082219 2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4082219.png)
2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide
Übersicht
Beschreibung
2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is a chemical compound that has been extensively researched due to its potential therapeutic applications. It is also known by its chemical name, BDP-12, and is classified as a selective dopamine D3 receptor antagonist.
Wirkmechanismus
BDP-12 acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of dopamine at these receptors. This is thought to be the mechanism by which it exerts its therapeutic effects in various disorders.
Biochemical and Physiological Effects:
BDP-12 has been shown to have several biochemical and physiological effects. It has been shown to reduce the activity of dopamine neurons in the brain, which is thought to be the basis for its antipsychotic effects. BDP-12 has also been shown to reduce the reinforcing effects of drugs of abuse, which suggests that it may be effective in treating addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDP-12 in lab experiments is that it is a selective dopamine D3 receptor antagonist, which means that it can be used to study the specific role of these receptors in various physiological and pathological processes. However, one limitation of using BDP-12 is that it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on BDP-12. One area of interest is the potential use of BDP-12 in the treatment of drug addiction. Further studies are needed to determine the optimal dosing and administration of BDP-12 for this indication. Another area of interest is the potential use of BDP-12 in the treatment of other psychiatric disorders, such as depression and anxiety. Further studies are needed to determine the efficacy and safety of BDP-12 in these indications. Finally, there is a need for further research to elucidate the exact mechanism of action of BDP-12 and to identify any off-target effects it may have.
Wissenschaftliche Forschungsanwendungen
BDP-12 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an antipsychotic agent, with studies suggesting that it may be effective in treating schizophrenia and other psychotic disorders. BDP-12 has also been investigated for its potential use in the treatment of drug addiction, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O2/c1-16-12-17(2)22(20(23)13-16)27-15-21(26)24-19-8-6-18(7-9-19)14-25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11,14-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOJPQJQJILWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=CC=C(C=C2)CN3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



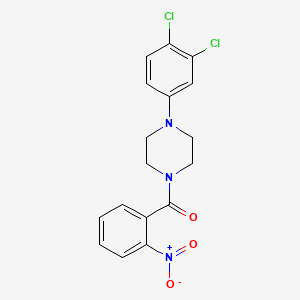
![7-(difluoromethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4082147.png)

![2-(1H-benzimidazol-1-yl)-1-[(4-bromophenoxy)methyl]ethyl acetate](/img/structure/B4082166.png)
![6-amino-4-(2,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082177.png)
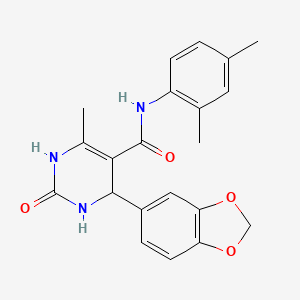
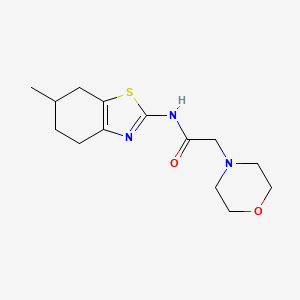
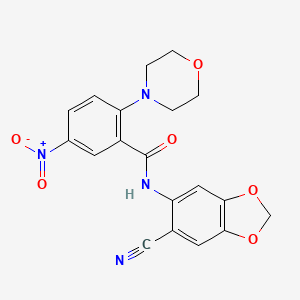
![ethyl 2-[(2-phenoxypropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4082212.png)

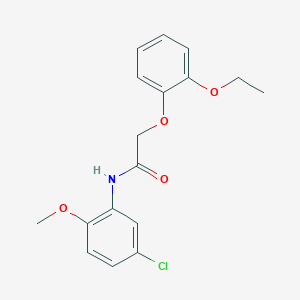

![N-(3,4-dimethylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4082233.png)
![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4082239.png)